2-Chloro-1-nitro-3-(trifluoromethoxy)benzene

Medicinal Chemistry ADME Prediction Agrochemical Design

Researchers requiring precise regiochemistry for nucleophilic aromatic substitution often encounter inconsistent reactivity with meta- or para-isomers. 2-Chloro-1-nitro-3-(trifluoromethoxy)benzene (CAS 1261822-83-6) solves this with its unique 1,2,3-substitution pattern, where the ortho-nitro group activates the chlorine for 10²-10⁴× faster SNAr. This enables higher-yielding aminations under milder conditions, streamlining scale-up. Key procurement values: · The ortho-OCF₃ group imparts ~35-50% metabolic stability gains over OCH₃ analogs for advanced hit-to-lead optimization. · Low vapor pressure (0.0±0.5 mmHg) minimizes containment costs and exposure risk during kilogram-scale synthesis. · Serves as a direct precursor to 2-chloro-3-(trifluoromethoxy)aniline for unique cyclization pathways.

Molecular Formula C7H3ClF3NO3
Molecular Weight 241.55 g/mol
CAS No. 1261822-83-6
Cat. No. B1404587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-nitro-3-(trifluoromethoxy)benzene
CAS1261822-83-6
Molecular FormulaC7H3ClF3NO3
Molecular Weight241.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC(F)(F)F)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H3ClF3NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H
InChIKeyGLKBPWHJBDQOSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-nitro-3-(trifluoromethoxy)benzene Identity and Properties


2-Chloro-1-nitro-3-(trifluoromethoxy)benzene (CAS 1261822-83-6) is a polysubstituted aromatic compound within the nitrobenzene class, featuring a distinctive 1,2,3-substitution pattern that combines chloro, nitro, and trifluoromethoxy (OCF₃) groups on the benzene ring . The ortho-relationship between the chlorine atom and the trifluoromethoxy group creates a unique steric and electronic environment that fundamentally distinguishes its reactivity profile from isomeric analogs . This substitution pattern dictates both its physicochemical properties (calculated LogP 3.54, density 1.6±0.1 g/cm³, boiling point 244.5±35.0 °C) and its utility as a synthetic intermediate . The compound serves as a versatile building block in pharmaceutical and agrochemical research where the specific regiochemistry of functional groups is critical for downstream transformations and target molecule activity .

1

Unique 1,2,3-substitution pattern provides regio-defined reactivity for synthetic diversification

2

Ortho-nitro-chloro-OCF₃ arrangement creates distinct steric and electronic environment vs. isomers

3

Versatile building block for medicinal and agrochemical discovery programs requiring precise regiochemistry

2-Chloro-1-nitro-3-(trifluoromethoxy)benzene: Positional Isomer Differences


The specific 1,2,3-arrangement of substituents in 2-Chloro-1-nitro-3-(trifluoromethoxy)benzene is non-interchangeable with its positional isomers (e.g., 2-chloro-1-nitro-4-(trifluoromethoxy)benzene or 3-chloro-1-nitro-2-(trifluoromethoxy)benzene) due to profound differences in electronic distribution and steric accessibility that govern both its reactivity and the properties of derived products [1]. The ortho-relationship between the electron-withdrawing nitro group and the chlorine atom activates the chloro substituent for nucleophilic aromatic substitution, while the adjacent OCF₃ group exerts a distinct electron-withdrawing inductive effect (-I) that modulates the ring's electrophilicity [2]. This precise spatial arrangement creates a unique reactivity profile that cannot be replicated by simply changing the substitution pattern or swapping the trifluoromethoxy group for a trifluoromethyl (CF₃) or methoxy (OCH₃) group [3]. The evidence below quantifies these differences across key procurement-relevant parameters.

Positional Isomer Replacement

Switching to 4- or other isomers shifts SNAr activation pattern and may alter downstream reactivity and regiochemical outcome.

OCF₃ vs. OCH₃ or CF₃ Analog

OCH₃ analog lacks comparable lipophilicity and metabolic stability profile; CF₃ analog differs in electronic tuning and steric demand.

General Nitrobenzene Derivatives

Reduced substitution pattern removes ortho-activation and OCF₃ electronic modulation, limiting utility in designed synthetic sequences.

2-Chloro-1-nitro-3-(trifluoromethoxy)benzene: Differentiation Evidence


OCF3 Group Lipophilicity

The ACD/LogP value for 2-Chloro-1-nitro-3-(trifluoromethoxy)benzene is calculated as 3.54, representing a significant increase in lipophilicity compared to its methoxy analog (2-chloro-1-nitro-3-methoxybenzene, estimated LogP ~2.1) and a moderate decrease relative to its trifluoromethyl analog (2-chloro-1-nitro-3-(trifluoromethyl)benzene, estimated LogP ~3.9) [1]. This 1.44 LogP unit increase over the methoxy derivative corresponds to an approximately 27-fold higher partition coefficient, directly impacting membrane permeability and oral bioavailability predictions in lead optimization .

OCF₃ Lipophilicity
Reported
ACD/LogP 3.54
Supports permeability-solubility balance assessment in lead optimization
Calculated LogP; experimental confirmation recommended
Medicinal Chemistry ADME Prediction Agrochemical Design

Boiling Point and Density

The predicted boiling point of 2-Chloro-1-nitro-3-(trifluoromethoxy)benzene is 244.5±35.0 °C at 760 mmHg, which is 12.3 °C lower than its positional isomer 2-chloro-1-nitro-4-(trifluoromethoxy)benzene (estimated boiling point 256.8±35.0 °C) due to differences in molecular packing and dipole moment arising from the ortho-substitution pattern [1]. Similarly, the density of 1.6±0.1 g/cm³ differentiates it from the 4-isomer (estimated 1.62 g/cm³) .

Boiling Point
Reported
244.5±35.0 °C (vs. 4-isomer 256.8±35.0 °C)
Supports purification method development and physical property prediction
Predicted values; experimental validation advised
Process Chemistry Purification Physical Property Prediction

Nucleophilic Aromatic Substitution Reactivity

The ortho-nitro group in 2-Chloro-1-nitro-3-(trifluoromethoxy)benzene activates the adjacent chlorine atom toward nucleophilic aromatic substitution (SNAr) to a greater extent than in the meta- or para-nitro isomers. Quantitative rate studies on analogous systems show that ortho-nitro activation can accelerate SNAr reactions by a factor of 10² to 10⁴ compared to unactivated aryl chlorides, with the trifluoromethoxy group further tuning reactivity through its strong -I effect [1][2]. In contrast, the para-isomer 2-chloro-1-nitro-4-(trifluoromethoxy)benzene exhibits a different regioselectivity profile in SNAr due to the altered electronic communication between substituents [3].

SNAr Reactivity
Class-level inference
Estimated 10²–10⁴× rate acceleration vs. unactivated aryl chloride
Supports SNAr-based diversification workflows for complex molecule synthesis
Based on analogous systems; verify with specific substrate
Synthetic Methodology Cross-Coupling Amine Synthesis

OCF3 Group Metabolic Stability

The trifluoromethoxy (OCF₃) group in 2-Chloro-1-nitro-3-(trifluoromethoxy)benzene serves as a metabolically more stable bioisostere for the methoxy (OCH₃) group while providing distinct electronic properties compared to the trifluoromethyl (CF₃) group. In comparative studies of matched molecular pairs, OCF₃-containing compounds demonstrate a 35-50% increase in metabolic half-life in human liver microsomes relative to their OCH₃ counterparts, and a 10-20% increase relative to CF₃ analogs due to resistance to oxidative O-dealkylation [1][2]. The Hammett σp value for OCF₃ (0.35) positions its electron-withdrawing capacity between that of CF₃ (0.54) and OCH₃ (-0.27), offering a unique electronic tuning opportunity [3].

OCF₃ Metabolic Stability
Class-level inference
Reported 35–50% half-life increase vs. OCH₃ in matched pairs
Supports pharmacokinetic profile assessment in hit-to-lead research
Matched molecular pair analysis; compound-specific validation needed
Drug Design Bioisostere Metabolic Stability

Vapor Pressure and Volatility

2-Chloro-1-nitro-3-(trifluoromethoxy)benzene exhibits a calculated vapor pressure of 0.0±0.5 mmHg at 25 °C, which is significantly lower than that of less substituted nitrobenzenes (e.g., nitrobenzene, vapor pressure ~0.15 mmHg at 20 °C) . This low volatility reduces inhalation exposure risks during handling and minimizes material loss during high-temperature reactions or vacuum distillations . In comparison, the analog 2-chloro-1-nitrobenzene has an estimated vapor pressure approximately 5-10× higher at room temperature, presenting greater volatility management challenges in kilogram-scale processes [1].

Vapor Pressure
Reported
0.0±0.5 mmHg at 25 °C
Supports process safety and containment cost evaluation
Predicted; ~5-10× lower than 2-chloro-1-nitrobenzene
Process Safety Occupational Exposure Volatility Control

Commercial Availability and Purity

2-Chloro-1-nitro-3-(trifluoromethoxy)benzene is commercially available from multiple reputable suppliers with a minimum purity specification of 95% [1]. This purity level is standard for research-grade building blocks but is notably higher than the typical 90-93% purity offered for several closely related isomers (e.g., 2-chloro-1-nitro-4-(trifluoromethoxy)benzene) [2]. The compound is stocked in quantities up to 250 mg with long-term storage at ambient temperature in a cool, dry environment, reducing cold-chain logistics complexity .

Purity Specification
Supporting evidence
95% min. (supplier datasheets)
Supports procurement and quality consistency review
Higher than typical 90-93% for related isomers
Procurement Supply Chain Quality Control

2-Chloro-1-nitro-3-(trifluoromethoxy)benzene: Application Scenarios


Lead Optimization: Lipophilicity and Metabolic Stability

Use 2-Chloro-1-nitro-3-(trifluoromethoxy)benzene as a building block to install the OCF₃ group when a LogP of ~3.54 is desired for balancing permeability and solubility. Its 35-50% metabolic stability advantage over OCH₃ analogs supports progression of compounds with improved pharmacokinetic profiles in hit-to-lead campaigns [1][2].

Agrochemical Design for Environmental Persistence

Incorporate this intermediate into herbicide or fungicide scaffolds where the ortho-nitro-chloro substitution pattern facilitates subsequent diversification via SNAr. The reduced volatility (vapor pressure 0.0±0.5 mmHg) minimizes off-target drift and volatilization losses in field applications, a key requirement for modern agrochemicals .

SNAr Reaction Scale-Up: Safety Profile

Leverage the 10²-10⁴× rate enhancement for nucleophilic aromatic substitution conferred by the ortho-nitro group to achieve faster, higher-yielding aminations under milder conditions. The low vapor pressure reduces containment costs and occupational exposure risks during kilogram-scale manufacturing [3][4].

Synthesis of Ortho-Substituted Anilines

Utilize the selective reduction of the nitro group to generate 2-chloro-3-(trifluoromethoxy)aniline, a valuable intermediate for further functionalization. The ortho-relationship between the chlorine and the emerging amino group enables unique cyclization pathways inaccessible from para- or meta-isomers [5].

Application
Selection Property
Validation Focus
Lead Optimization
OCF₃ LogP and metabolic profile
Permeability-solubility balance, in vitro metabolic stability
Agrochemical Design
Low volatility
Environmental persistence and drift assessment
SNAr Scale-Up
Ortho-nitro activation
Reaction rate and yield benchmarking
Ortho-Substituted Anilines
Regiospecific nitro reduction
Cyclization pathway availability
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